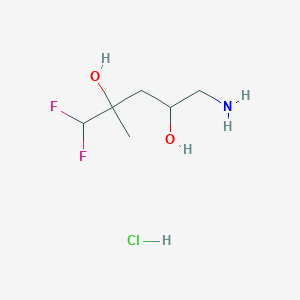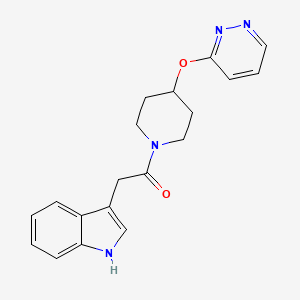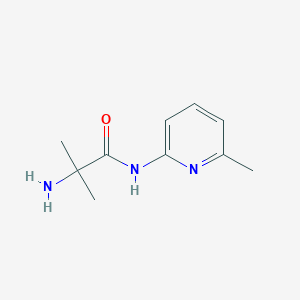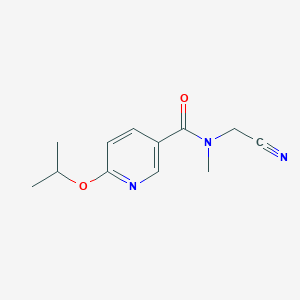
1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound with notable significance in scientific research. It features a pyridazinone moiety, a trifluoromethyl phenyl group, and a urea linkage, making it an intriguing subject in pharmaceutical and chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthetic Routes: : The compound can be synthesized via several organic synthesis routes. One common method starts with the reaction between 6-oxopyridazine and 3-bromopropanol to yield 3-(6-oxopyridazin-1(6H)-yl)propanol. This intermediate is then reacted with 4-(trifluoromethyl)aniline and phosgene to form the final urea compound.
Reaction Conditions: : Reactions typically require anhydrous conditions and temperature control, with organic solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may also be used to facilitate the reaction.
Industrial Production Methods
Large-scale production might involve:
Continuous flow reactors for improved efficiency.
Employing high-throughput screening to optimize reaction conditions.
Utilizing automated synthesis systems for reproducibility and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions under specific conditions, forming oxo-derivatives.
Reduction: : Reduction can lead to derivatives with altered functional groups, potentially modifying the activity.
Substitution: : Nucleophilic substitution reactions can be performed on the aromatic ring or urea linkage, introducing new functionalities.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or organic peracids.
Reduction: : Using hydrogen gas in the presence of palladium catalyst or lithium aluminum hydride.
Substitution: : Employing reagents like halogenating agents or organometallic compounds.
Major Products
Oxidation Products: : Formation of oxo-derivatives or hydroxylated analogs.
Reduction Products: : Altered amines or alcohol derivatives.
Substitution Products: : Introduction of various functional groups enhancing the chemical diversity.
Aplicaciones Científicas De Investigación
1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea has extensive applications in diverse scientific fields:
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules, aiding in the development of novel chemical entities.
Biology: : Serves as a probe for studying enzyme interactions and mechanisms due to its structural characteristics.
Medicine: : Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: : Employed in the development of new materials with specific properties, such as polymers or specialty chemicals.
Mecanismo De Acción
Mechanism: : The compound exhibits its effects primarily by interacting with specific molecular targets, such as enzymes or receptors.
Molecular Targets and Pathways: : It may inhibit certain enzymes, blocking metabolic pathways or modulating receptor activities. The exact mechanism can vary depending on the biological context.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea stands out due to its unique trifluoromethyl and pyridazinone components.
Similar Compounds
1-(3-(6-oxo-2-pyridyl)propyl)-3-phenylurea
1-(3-(6-oxopyridazin-3(2H)-yl)propyl)-3-(4-fluorophenyl)urea
1-(3-(6-oxo-3,5-dimethylpyridazin-1(6H)-yl)propyl)-3-(4-chlorophenyl)urea
These comparisons highlight the compound's structural diversity and potential for unique biological activities.
This detailed article should cover all the key aspects of the compound, from its preparation methods to its applications and mechanisms
Propiedades
IUPAC Name |
1-[3-(6-oxopyridazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)11-4-6-12(7-5-11)21-14(24)19-8-2-10-22-13(23)3-1-9-20-22/h1,3-7,9H,2,8,10H2,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEAIHLNGQPRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2927696.png)
![1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2927698.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2927700.png)
![6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2927701.png)
![2-(4-Ethoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2927702.png)







![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2927712.png)
![N-[(4-fluorophenyl)methyl]-2-(2-phenylacetyl)benzamide](/img/structure/B2927714.png)
